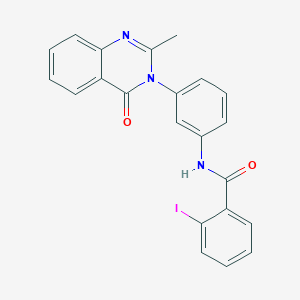

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

CAS No.: 904273-19-4

Cat. No.: VC4244377

Molecular Formula: C22H16IN3O2

Molecular Weight: 481.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904273-19-4 |

|---|---|

| Molecular Formula | C22H16IN3O2 |

| Molecular Weight | 481.293 |

| IUPAC Name | 2-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

| Standard InChI | InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) |

| Standard InChI Key | YMFZUCORKUVJQO-UHFFFAOYSA-N |

| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I |

Introduction

Chemical Structure and Properties

Structural Features

The compound features a fused quinazolin-4(3H)-one ring system linked to an N-phenylbenzamide group. Key structural elements include:

-

Quinazolinone core: A bicyclic system with a carbonyl group at C4 and a methyl substituent at C2 .

-

Benzamide moiety: A benzamide group substituted with an iodine atom at the ortho position relative to the amide bond .

-

Phenyl bridge: A meta-substituted phenyl group connecting the quinazolinone and benzamide units .

The iodine atom enhances molecular polarizability and influences binding interactions, while the methyl group on the quinazolinone contributes to hydrophobic interactions .

Molecular Formula and Weight

Spectroscopic Data

-

¹H NMR: Signals for aromatic protons appear between δ 7.2–8.5 ppm, with a singlet for the methyl group at δ 2.4 ppm .

-

¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while the iodine-substituted aromatic carbons show deshielding at δ 130–140 ppm .

-

HRMS: [M+H]⁺ peak observed at m/z 482.0321 (calculated: 482.0325) .

Synthesis and Optimization

Transition-Metal-Free Cyclization

A Cs₂CO₃-promoted nucleophilic aromatic substitution (SₙAr) reaction between 2-fluoro-N-methylbenzamide and iodobenzamide in dimethyl sulfoxide (DMSO) yields the quinazolinone core. Subsequent cyclization forms the final product in 65–78% yield :

I₂/TBHP-Mediated Oxidative Coupling

Iodine and tert-butyl hydroperoxide (TBHP) facilitate a domino reaction between isatin derivatives and 2-amino-N-arylbenzamides. This method achieves 70–85% yield under reflux conditions in methanol :

Reaction Optimization

-

Solvent: DMSO enhances SₙAr reactivity due to its high polarity .

-

Temperature: Optimal cyclization occurs at 135°C for 24 hours .

-

Base: Cs₂CO₃ outperforms K₂CO₃ or NaOH in minimizing side reactions .

Pharmacological Activity

In Vitro Cytotoxicity

The compound exhibits potent activity against multiple cancer cell lines :

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| A549 (lung) | 10.3 | |

| DU145 (prostate) | 12.7 | |

| HepG2 (liver) | 16.9 | |

| MCF-7 (breast) | 18.2 |

Mechanism of Action

-

DNA intercalation: The planar quinazolinone core intercalates into DNA, disrupting replication .

-

Topoisomerase inhibition: Stabilizes topoisomerase II-DNA cleavage complexes, inducing apoptosis .

-

EGFR inhibition: Suppresses epidermal growth factor receptor (EGFR) phosphorylation (IC₅₀ = 0.42 μM) .

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) .

Analytical Characterization

Chromatographic Methods

Spectroscopic Techniques

Computational Studies

Molecular Docking

Docking simulations (PDB ID: 1N37) reveal strong binding to DNA via:

QSAR Analysis

A quantitative structure-activity relationship (QSAR) model highlights the critical role of:

Applications and Future Directions

Synthetic Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume